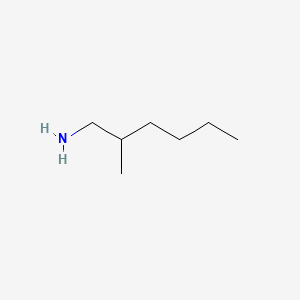![molecular formula C21H12Cl2F2N4O3S B13030754 N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolopyridinesThe structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of halogen atoms could result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides: These compounds share a similar core structure but may differ in the substituents on the phenyl ring.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have variations in the pyrazolo[3,4-b]pyridine core and are studied for their diverse biological activities.
Uniqueness
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity as a kinase inhibitor makes it a valuable compound for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C21H12Cl2F2N4O3S |
|---|---|
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[2,4-difluoro-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]phenyl]-3-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H12Cl2F2N4O3S/c22-14-6-13(10-30)19(23)18(7-14)33(31,32)29-17-4-3-16(24)15(20(17)25)2-1-11-5-12-9-27-28-21(12)26-8-11/h3-9,29-30H,10H2,(H,26,27,28) |
Clave InChI |
LFMRNLXRHBNWSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CC4=C(NN=C4)N=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


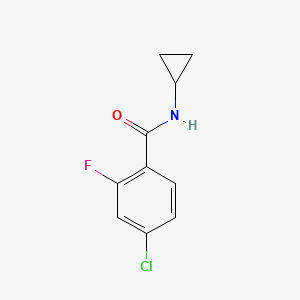
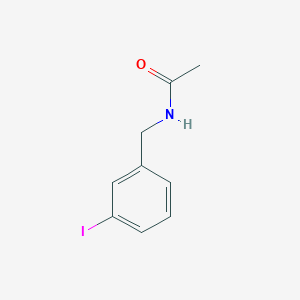







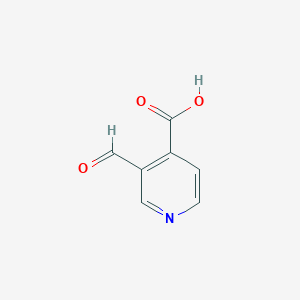

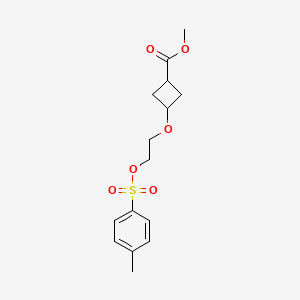
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
